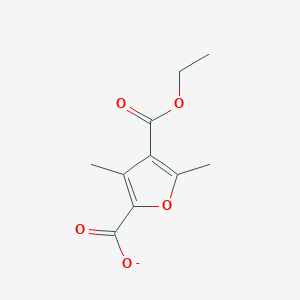

4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate is an organic compound belonging to the class of furan derivatives. This compound is characterized by the presence of an ethoxycarbonyl group and two methyl groups attached to the furan ring. Furan derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate typically involves the esterification of 3,5-dimethylfuran-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of 3,5-dimethylfuran-2-carboxylic acid.

Reduction: Formation of 4-(Hydroxycarbonyl)-3,5-dimethylfuran-2-carboxylate.

Substitution: Formation of various halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of furan compounds exhibit significant anticancer properties. For instance, a related compound, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, demonstrated promising anti-leukemic effects by inducing apoptosis in HL-60 cells through mechanisms involving reactive oxygen species and mitochondrial membrane potential alterations . This suggests that 4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate may possess similar properties due to its structural similarities.

Antituberculosis Activity

The exploration of structure-activity relationships in furan derivatives has shown potential for antituberculosis applications. Modifications to the furan ring can enhance biological activity against Mycobacterium tuberculosis. Compounds with a furan substitution have been noted to exhibit improved activity compared to their oxadiazole counterparts . This positions this compound as a candidate for further investigation in the development of new antituberculosis agents.

Organic Synthesis

Intermediate in Synthesis Pathways

this compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry. For example, it can be utilized in reactions involving nucleophilic substitutions or as a building block for more complex molecular architectures.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines to form amides or with alcohols to form esters | 70-90 |

| Cycloaddition | Participates in [3+2] cycloaddition reactions leading to isoxazoline derivatives | 65-80 |

| Functionalization | Can be modified to introduce various functional groups for tailored properties | 60-75 |

Material Science

Polymer Chemistry

In material science, derivatives of furan compounds are being explored for their potential use in creating biodegradable polymers. The incorporation of furan rings into polymer backbones can enhance thermal stability and mechanical properties. Research indicates that polymers derived from furan compounds exhibit promising characteristics for sustainable materials .

Case Studies

-

Study on Anticancer Properties

A study on ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate revealed its mechanism of inducing apoptosis in cancer cells. The findings suggested that similar furan derivatives could be explored for developing new anticancer drugs . -

Antituberculosis Research

Investigations into the structure-activity relationship of furan derivatives indicated that modifications could lead to enhanced efficacy against tuberculosis. This highlights the potential of this compound as a scaffold for designing new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The ethoxycarbonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

4-Ethoxycarbonyl(cyano)-1,3-dimethyl-β-carbolines: These compounds share the ethoxycarbonyl group but differ in their core structure.

4-(Ethoxycarbonyl)-8-fluoro-3a,4,5,9b-tetrahydroquinoline: Similar in having the ethoxycarbonyl group but with a different heterocyclic core.

Uniqueness

4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate is unique due to its furan ring structure, which imparts distinct chemical and physical properties. The presence of the ethoxycarbonyl group enhances its reactivity and potential for various applications in organic synthesis and medicinal chemistry.

Biological Activity

4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and other physiological effects based on available literature.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄O₄

- Molecular Weight : 210.23 g/mol

The compound features a furan ring with ethoxy and carboxylate substituents, which contribute to its reactivity and biological properties.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem reported its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .

| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

2. Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing cellular damage. In vitro assays demonstrated that this compound significantly scavenges free radicals, indicating its potential as a natural antioxidant .

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 38 |

3. Other Physiological Activities

Additional studies have explored other physiological activities of the compound:

- Anti-inflammatory Effects : Preliminary results suggest that it may reduce inflammation markers in cell cultures.

- Cytotoxicity : Research indicates that at higher concentrations, the compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

A notable case study involved the synthesis and biological evaluation of derivatives of this compound. The study highlighted modifications to the furan ring that enhanced both antimicrobial and antioxidant activities. The findings suggested that specific substitutions could optimize the therapeutic potential of this compound .

Properties

CAS No. |

920286-76-6 |

|---|---|

Molecular Formula |

C10H11O5- |

Molecular Weight |

211.19 g/mol |

IUPAC Name |

4-ethoxycarbonyl-3,5-dimethylfuran-2-carboxylate |

InChI |

InChI=1S/C10H12O5/c1-4-14-10(13)7-5(2)8(9(11)12)15-6(7)3/h4H2,1-3H3,(H,11,12)/p-1 |

InChI Key |

BYDUZSAEZGGJGL-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1C)C(=O)[O-])C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.